molecular formula C19H25N3O4S B2701746 3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097916-02-2

3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2701746
CAS No.: 2097916-02-2
M. Wt: 391.49
InChI Key: IELQAPDSIQNFFJ-UHFFFAOYSA-N
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Description

Historical Development of Hydantoin Pharmacophores

The hydantoin scaffold, formally known as imidazolidine-2,4-dione, has been a cornerstone of medicinal chemistry since its isolation by Adolf von Baeyer in 1861. Early synthetic routes, such as the Urech hydantoin synthesis (1873) and Bucherer–Bergs reaction (1930s), enabled the systematic exploration of hydantoin derivatives. The discovery of phenytoin (5,5-diphenylhydantoin) in 1937 marked a watershed moment, demonstrating the scaffold’s anticonvulsant potential and inspiring decades of structural diversification. By the mid-20th century, hydantoins were recognized as privileged structures due to their hydrogen-bonding capacity (two donors and two acceptors) and synthetic versatility, facilitating substitutions at all five positions of the heterocyclic core.

Table 1: Milestones in Hydantoin-Based Drug Development

Year Discovery/Innovation Key Contributors
1861 Isolation of hydantoin Adolf von Baeyer
1873 Urech synthesis of 5-methylhydantoin Friedrich Urech
1937 Phenytoin as an anticonvulsant Merritt and Putnam
2018 Enzalutamide (hydantoin-based antiandrogen) Medivation/Astellas

Sulfonamide Linkages in Medicinal Chemistry

Sulfonamide groups, characterized by the –SO~2~NH– moiety, have been integral to drug design since the advent of sulfa drugs in the 1930s. In the context of modern heterocyclic chemistry, sulfonamides serve dual roles: as electron-withdrawing substituents that modulate aromatic ring reactivity and as hydrogen-bond acceptors that enhance target binding. The 2,4-dimethylbenzenesulfonyl group in the title compound exemplifies this strategy, where steric and electronic effects from the dimethyl substituents likely influence pharmacokinetic properties such as solubility and metabolic stability.

Piperidine-Containing Heterocyclic Compounds in Drug Discovery

Piperidine, a six-membered nitrogen heterocycle, contributes conformational flexibility and basicity to drug molecules. Its incorporation into the title compound via the 1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl moiety aligns with trends in CNS-targeted therapeutics, where piperidine scaffolds improve blood-brain barrier permeability. Recent advances in chiral piperidine synthesis (e.g., asymmetric hydrogenation) have expanded access to enantiopure derivatives, a critical consideration given the stereochemical demands of G protein-coupled receptors and ion channels.

Cyclopropyl Substituents as Structural Motifs in Bioactive Molecules

The cyclopropyl group in the title compound introduces three key attributes:

  • Ring strain (≈27 kcal/mol), which can mimic transition states or rigidify adjacent functional groups.
  • Lipophilicity modulation , enhancing membrane permeability without excessive molecular weight.
  • Metabolic resistance , as the strained ring resists oxidative degradation by cytochrome P450 enzymes.
    These properties make cyclopropyl a favored substituent in kinase inhibitors and antimicrobial agents, where target engagement and pharmacokinetic optimization are paramount.

Significance of the Compound Class in Contemporary Research

The convergence of hydantoin, sulfonamide, piperidine, and cyclopropyl motifs in 3-cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione represents a strategic fusion of validated pharmacophoric elements. Hydantoin provides a hydrogen-bonding core, sulfonamide enhances target affinity and solubility, piperidine enables three-dimensional diversity, and cyclopropyl optimizes physicochemical properties. Such multifunctional hybrids are increasingly prioritized in fragment-based drug discovery, particularly for challenging targets like protein-protein interfaces and allosteric enzyme sites.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-13-3-6-17(14(2)11-13)27(25,26)20-9-7-15(8-10-20)21-12-18(23)22(19(21)24)16-4-5-16/h3,6,11,15-16H,4-5,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELQAPDSIQNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of approximately 411.5 g/mol. Its structure features a cyclopropyl group and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its inhibition of specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind effectively to active sites of enzymes or receptors, thereby modulating their function. This mechanism is crucial in the treatment of various diseases, including metabolic disorders and inflammatory conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.
Receptor Modulation Alters the activity of receptors related to inflammation and metabolism.
Antimicrobial Effects Exhibits potential antimicrobial properties against various pathogens.
Anticancer Activity Shows promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds in the same class, providing insights into their potential therapeutic applications.

  • Inhibition of Cyclooxygenase (COX) Enzymes : Research has shown that sulfonamide-containing compounds can effectively inhibit COX-2 enzymes, which are implicated in inflammatory responses. A study found that derivatives similar to our compound exhibited selective COX-2 inhibition, suggesting a pathway for anti-inflammatory drug development .
  • Metabolic Disorders : Compounds with similar structural features have been evaluated for their efficacy in treating type II diabetes and metabolic syndrome by acting as inhibitors of 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in glucocorticoid metabolism. The target IC50 values were found to be below 1 μM for effective inhibition .
  • Anticancer Properties : A related study highlighted the anticancer potential of sulfonamide derivatives by demonstrating their ability to induce apoptosis in cancer cell lines through specific signaling pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action involves inducing apoptosis and inhibiting tumor growth.

Case Study : A study evaluating the compound against breast cancer cell lines demonstrated an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a new therapeutic agent in oncology .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest it may provide benefits in neurodegenerative conditions. Preliminary studies have indicated that it can reduce oxidative stress markers in neuronal cell cultures.

Case Study : Research focused on its neuroprotective potential showed that treatment with the compound resulted in improved cell viability and reduced markers of neuroinflammation in models of Alzheimer's disease .

Metabolic Regulation

In addition to its anticancer and neuroprotective properties, this compound has been investigated for its antidiabetic effects. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme linked to pyrimidine synthesis and glucose metabolism.

Case Study : In diabetic rat models, administration of the compound resulted in lowered blood glucose levels through enhanced insulin sensitivity and reduced hepatic glucose production. This suggests a dual role in both metabolic regulation and potential diabetes management .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines; IC50 values comparable to established drugs
NeuroprotectionReduces oxidative stress; improves neuronal cell viability
AntidiabeticLowers blood glucose levels; enhances insulin sensitivity

Comparison with Similar Compounds

Key Structural Analogues

3-Cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione Substituent: 6-cyclopropylpyrimidin-4-yl group. This structure may target enzymes or receptors recognizing pyrimidine-based motifs .

3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK49010)

  • Substituent : 2-phenyl-1,3-thiazole-4-carbonyl group.
  • Features : The thiazole ring enables π-π interactions, and the carbonyl group provides hydrogen-bonding sites. Molecular weight: 410.49 g/mol (C₂₁H₂₂N₄O₃S) .

LEI 101 Hydrochloride (Synonym) Substituent: Fluoropyridinyl-thiomorpholine sulfone benzyl group. Features: The fluorine atom enhances metabolic stability, while the thiomorpholine sulfone (1,1-dioxidothiomorpholino) improves solubility. The benzyl linkage adds flexibility .

Comparative Analysis of Substituent Effects

Functional Group Contributions

Compound Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,4-dimethylbenzenesulfonyl Sulfonyl (electron-withdrawing) ~425 (estimated)*
6-Cyclopropylpyrimidin-4-yl analogue Pyrimidine Aromatic N-heterocycle Not provided
BK49010 Thiazole-carbonyl Thiazole (π-π interactions), carbonyl 410.49
LEI 101 Hydrochloride Fluoropyridinyl-thiomorpholine sulfone Fluorine (metabolic stability), sulfone Not provided

*Estimated based on structural similarity to BK49010.

Physicochemical and Pharmacokinetic Implications

  • Target Compound : The 2,4-dimethylbenzenesulfonyl group balances lipophilicity (via methyl groups) and polarity (via sulfonyl), favoring membrane permeability and moderate solubility.
  • BK49010 : The thiazole-carbonyl substituent increases molecular weight and may enhance target binding through dual π-π and hydrogen-bonding interactions.
  • LEI 101 Hydrochloride : Fluorine and sulfone groups improve bioavailability and solubility, making it suitable for oral administration .

Implications for Pharmacological Activity

While explicit biological data are unavailable in the provided evidence, structural trends suggest:

  • Target Compound: Potential application in central nervous system (CNS) targets due to moderate lipophilicity.
  • Pyrimidine Analogue : Likely antiviral or anticancer activity, leveraging pyrimidine’s role in nucleic acid analogs.
  • BK49010 : Possible protease or kinase inhibition due to thiazole’s prevalence in such inhibitors.

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